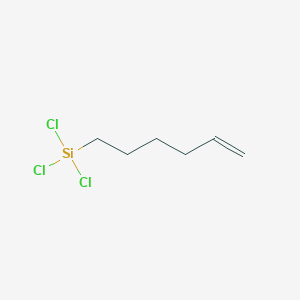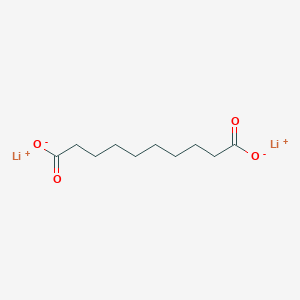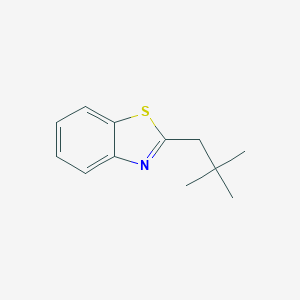
2-(2,2-Dimethylpropyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropyl)-1,3-benzothiazole, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiazole derivative that is widely used as a feed attractant for aquatic animals, including fish and shrimp. The compound is also known to have several other applications, such as in the perfume industry and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethylpropyl)-1,3-benzothiazole is not fully understood. However, it is believed that the compound acts on the olfactory system of fish and shrimp, stimulating their appetite and increasing their feeding activity. 2-(2,2-Dimethylpropyl)-1,3-benzothiazole is known to activate the olfactory receptor neurons in the fish and shrimp, leading to an increase in the production of digestive enzymes and the absorption of nutrients.
Biochemical and Physiological Effects:
2-(2,2-Dimethylpropyl)-1,3-benzothiazole has several biochemical and physiological effects on aquatic animals. The compound is known to increase the secretion of digestive enzymes, such as amylase, lipase, and protease, leading to improved digestion and absorption of nutrients. 2-(2,2-Dimethylpropyl)-1,3-benzothiazole is also known to increase the production of growth hormone and insulin-like growth factors, leading to enhanced growth performance in fish and shrimp.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,2-Dimethylpropyl)-1,3-benzothiazole has several advantages as a feed attractant for aquatic animals. The compound is highly effective in stimulating the appetite and increasing the growth rate of fish and shrimp. 2-(2,2-Dimethylpropyl)-1,3-benzothiazole is also known to be safe and non-toxic to aquatic animals, making it an ideal feed additive. However, the use of 2-(2,2-Dimethylpropyl)-1,3-benzothiazole in aquaculture is still limited due to its high cost and the lack of standardization in its production and application.
Orientations Futures
The potential applications of 2-(2,2-Dimethylpropyl)-1,3-benzothiazole in various fields, including aquaculture, perfume industry, and corrosion inhibition, warrant further research. Future studies should focus on the optimization of the synthesis method of 2-(2,2-Dimethylpropyl)-1,3-benzothiazole, the development of cost-effective production processes, and the standardization of its application in aquaculture. Additionally, the mechanism of action of 2-(2,2-Dimethylpropyl)-1,3-benzothiazole and its effects on other physiological processes in aquatic animals should be further investigated.
Méthodes De Synthèse
2-(2,2-Dimethylpropyl)-1,3-benzothiazole can be synthesized through several methods, including the reaction of 2-mercaptobenzothiazole with 2,2-dimethylpropanal in the presence of a base catalyst. The reaction yields 2-(2,2-Dimethylpropyl)-1,3-benzothiazole in high purity and yield. Other methods, such as the reaction of 2-aminothiophenol with 2,2-dimethylpropanal, have also been reported.
Applications De Recherche Scientifique
2-(2,2-Dimethylpropyl)-1,3-benzothiazole has been extensively studied for its potential applications in aquaculture. The compound is known to act as a feeding stimulant for fish and shrimp, increasing their appetite and growth rate. Several studies have reported that 2-(2,2-Dimethylpropyl)-1,3-benzothiazole can enhance the growth performance of various aquatic animals, including tilapia, catfish, and shrimp. 2-(2,2-Dimethylpropyl)-1,3-benzothiazole is also known to improve the feed conversion ratio and reduce the feed cost in aquaculture.
Propriétés
Numéro CAS |
17147-82-9 |
|---|---|
Nom du produit |
2-(2,2-Dimethylpropyl)-1,3-benzothiazole |
Formule moléculaire |
C12H15NS |
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
2-(2,2-dimethylpropyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H15NS/c1-12(2,3)8-11-13-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1-3H3 |
Clé InChI |
SSVYWUJFTDTFEW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=NC2=CC=CC=C2S1 |
SMILES canonique |
CC(C)(C)CC1=NC2=CC=CC=C2S1 |
Synonymes |
Benzothiazole, 2-(2,2-dimethylpropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




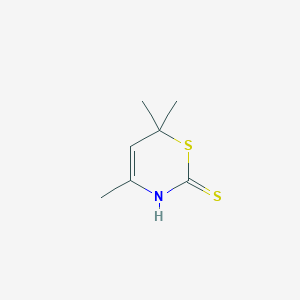

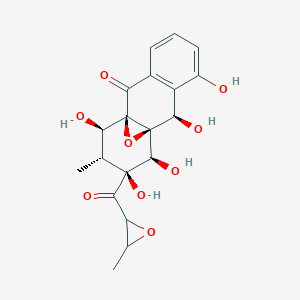
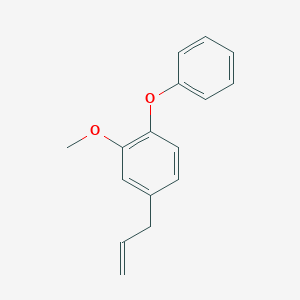
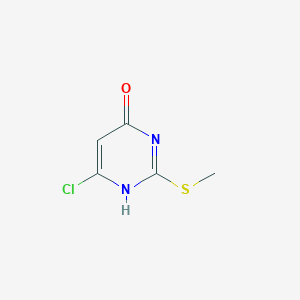
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)

